

Application Notes and Protocols: Chloramine-T Method for Protein Radioiodination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloramine-T	
Cat. No.:	B232777	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The **Chloramine-T** method is a widely utilized technique for radiolabeling proteins and peptides with isotopes of iodine, most commonly ¹²⁵I and ¹³¹I. This method relies on the oxidizing agent **Chloramine-T** (N-chloro-p-toluenesulfonamide) to convert radioactive iodide (I⁻) into its reactive electrophilic form, which then readily incorporates into tyrosine and, to a lesser extent, histidine residues on the protein. The procedure is relatively simple, rapid, and results in high specific activity labeling, making it suitable for a variety of applications including radioimmunoassays (RIA), in vivo imaging, and metabolic studies. However, as **Chloramine-T** is a strong oxidizing agent, it can potentially damage sensitive proteins. Therefore, optimization of the reaction conditions is critical to achieve efficient labeling while preserving the protein's biological activity.

Experimental Protocol: Radioiodination of Proteins using the Chloramine-T Method

This protocol provides a general guideline for the radioiodination of proteins. Optimal conditions, particularly the concentrations of **Chloramine-T** and the protein, as well as the reaction time, may need to be determined empirically for each specific protein.

Materials:



- Protein to be labeled (in a suitable buffer, e.g., 0.25 M sodium phosphate, pH 7.5)
- Radioactive sodium iodide (Na¹²⁵I or Na¹³¹I)
- Chloramine-T solution (e.g., 1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)
- Sodium metabisulfite solution (e.g., 2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5; prepare fresh)
- Potassium iodide (KI) solution (e.g., 10 mg/mL in buffer)
- Purification column (e.g., Sephadex G-25)
- Reaction vial (e.g., 1.5 mL microcentrifuge tube)
- Lead shielding and appropriate personal protective equipment (PPE)
- Gamma counter or other suitable radiation detection instrument

Procedure:

- Preparation: All procedures involving radioactive materials must be conducted in a designated fume hood with appropriate lead shielding. Wear gloves, a lab coat, and safety glasses.
- Reaction Setup: In a reaction vial, combine the following reagents in order:
 - 50 μL of 0.25 M Sodium Phosphate Buffer (pH 7.5)
 - 10 μg of the protein to be labeled (in a small volume of buffer)
 - 0.5 mCi of Na¹²⁵I (or other desired amount)
- Initiation of Reaction: To initiate the iodination reaction, add 10 μL of freshly prepared
 Chloramine-T solution (1 mg/mL).



- Incubation: Gently mix the solution and incubate at room temperature for 60-90 seconds.
 The reaction time is critical and should be minimized to prevent oxidative damage to the protein.
- Termination of Reaction: Stop the reaction by adding 20 μL of sodium metabisulfite solution (2 mg/mL). Sodium metabisulfite is a reducing agent that quenches the activity of Chloramine-T.
- Addition of Carrier Iodide: Add 100 μL of potassium iodide solution (10 mg/mL). This helps to saturate any non-specific binding sites with non-radioactive iodide.
- Purification: Separate the radiolabeled protein from unreacted free iodide and other reaction components using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
 - Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, PBS, containing 0.1% bovine serum albumin, BSA).
 - Apply the reaction mixture to the top of the column.
 - Elute the column with the equilibration buffer and collect fractions.
- Analysis of Labeling Efficiency:
 - Measure the radioactivity in each fraction using a gamma counter.
 - The first peak of radioactivity corresponds to the labeled protein, while the second, slowermigrating peak represents free iodide.
 - Calculate the radiolabeling efficiency by dividing the radioactivity of the protein peak by the total radioactivity applied to the column and multiplying by 100.
- Storage: Store the purified radiolabeled protein at an appropriate temperature (e.g., 4°C or -20°C) and use it within its effective radioactive half-life.

Quantitative Data Summary

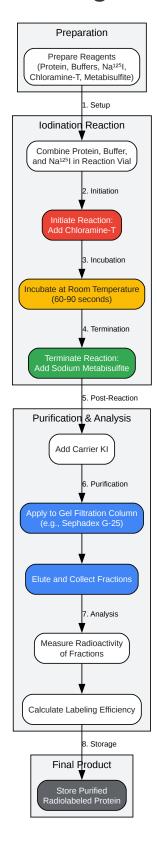
The following table summarizes typical quantitative parameters for the **Chloramine-T** radioiodination method. These values may require optimization for specific proteins.



Parameter	Typical Range/Value	Notes
Protein Concentration	1-10 μg	Higher concentrations can improve labeling efficiency but may lead to aggregation.
Radioiodine Activity	0.1-1.0 mCi	The amount can be adjusted based on the desired specific activity of the final product.
Chloramine-T Concentration	10-100 μg per 10 μg of protein	The ratio of Chloramine-T to protein is a critical parameter to optimize.
Reaction Buffer	0.05 - 0.5 M Sodium Phosphate, pH 7.0-7.5	The pH should be maintained in the neutral to slightly alkaline range for optimal reaction.
Reaction Time	30-120 seconds	Minimize reaction time to reduce potential oxidative damage to the protein.
Reaction Temperature	Room Temperature (20-25°C)	The reaction is typically performed at ambient temperature.
Quenching Agent	Sodium Metabisulfite (2x molar excess over Chloramine-T)	Sufficient quenching agent is necessary to completely stop the reaction.
Specific Activity	10-100 μCi/μg	Highly dependent on the protein, reaction conditions, and the amount of radioisotope used.
Labeling Efficiency	70-95%	Represents the percentage of the initial radioactivity that is incorporated into the protein.



Experimental Workflow Diagram

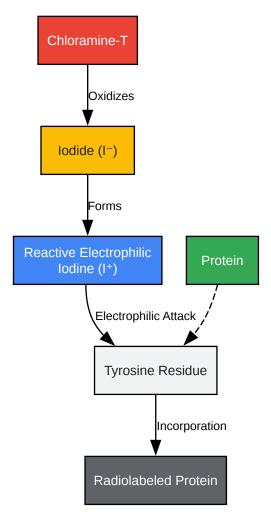


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Caption: Workflow of the **Chloramine-T** method for protein radioiodination.

Signaling Pathway of Iodination



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Caption: Chemical pathway of **Chloramine-T** mediated protein iodination.

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